molecular formula C17H11ClF3N3 B3182392 VAF347

VAF347

货号: B3182392
分子量: 349.7 g/mol
InChI 键: XTKUZTBZRIJTFR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VAF347 is a low-molecular-weight compound known for its interaction with the aryl hydrocarbon receptor (AhR). This compound has garnered attention due to its ability to inhibit allergic lung inflammation and its potential therapeutic applications in various diseases .

准备方法

The synthesis of VAF347 involves the reaction of [4-(3-chloro-phenyl)-pyrimidin-2-yl]- (4-trifluoromethyl-phenyl)-amine. This compound is typically dissolved in dimethyl sulfoxide (DMSO) and added to the cell culture medium . The industrial production methods for this compound are not extensively documented, but the synthesis generally follows standard organic synthesis protocols involving the preparation of pyrimidine derivatives.

化学反应分析

VAF347 primarily undergoes interactions with the aryl hydrocarbon receptor, leading to the activation of the AhR signaling pathway . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in the traditional sense. Instead, its primary mode of action is through binding to the AhR protein, which then translocates to the nucleus and influences gene expression . Common reagents used in the synthesis of this compound include chlorinated aromatic compounds and trifluoromethylated aromatic amines.

科学研究应用

Allergic Inflammation

VAF347 has been extensively studied for its potential to inhibit allergic lung inflammation. In vivo studies indicate that it significantly reduces eosinophilia, serum IgE levels, and goblet cell hyperplasia in mouse models of allergic asthma. This effect is attributed to its ability to block DC-mediated Th cell activation .

Diabetic Retinopathy

Recent research highlights this compound's efficacy in treating non-proliferative diabetic retinopathy (NPDR). In a study involving streptozotocin (STZ)-induced diabetic mice, this compound administration led to:

  • Reduced Retinal Inflammation : The compound lowered leukostasis and oxidative stress in retinal tissues .
  • Improved Capillary Integrity : this compound treatment ameliorated retinal capillary degeneration, a hallmark of NPDR, suggesting its potential as a therapeutic agent for diabetic eye diseases .

Immunomodulation

This compound's immunomodulatory effects extend to various autoimmune conditions. It has shown promise in:

  • Lupus Anticoagulant Activity : Studies suggest that this compound can influence the activity of antiphospholipid antibodies, which are implicated in antiphospholipid syndrome (APS) .
  • Allograft Rejection Prevention : In models of organ transplantation, this compound-treated DCs have been shown to reduce graft rejection rates by modulating T-cell responses .

Table 1: Key Findings on this compound's Mechanisms and Effects

Application AreaMechanism of ActionKey Findings
Allergic InflammationInhibition of IL-6 and Th cell activationReduced eosinophilia and IgE levels in mouse models
Diabetic RetinopathyReduction of retinal inflammationAmelioration of capillary degeneration in STZ-diabetic mice
ImmunomodulationModulation of DC functionPrevention of allograft rejection in transplant models

Table 2: Summary of Case Studies Involving this compound

Study TypeModel UsedResults
Allergic Lung InflammationMouse modelSignificant reduction in lung inflammation markers
Diabetic RetinopathySTZ-diabetic miceDecreased IL-17A levels; improved retinal structure
Organ TransplantationMurine allograft modelEnhanced graft survival with this compound-treated DCs

作用机制

生物活性

VAF347 is a low-molecular-weight compound recognized for its significant biological activity, particularly as an aryl hydrocarbon receptor (AhR) agonist. This article reviews the mechanisms through which this compound exerts its effects, highlighting its role in immunomodulation, anti-inflammatory responses, and potential therapeutic applications.

This compound primarily functions by interacting with the AhR, a ligand-activated transcription factor that regulates various biological processes, including immune responses. The compound inhibits the maturation and function of dendritic cells (DCs), which are crucial for T-cell activation and differentiation. This inhibition leads to a reduction in pro-inflammatory cytokines such as interleukin (IL)-6 and IL-17A, ultimately affecting T-helper (Th) cell generation and function.

Key Findings:

  • Inhibition of Cytokine Production : this compound significantly reduces the expression of IL-6, CD86, and human leukocyte antigen (HLA)-DR in human monocyte-derived DCs, which are vital for Th-cell generation .
  • Impact on Th17 Cells : In diabetic mouse models, this compound treatment resulted in decreased Th17 cell differentiation and IL-17A production, indicating its potential in managing conditions associated with inflammation .

In Vivo Studies

Research has demonstrated that this compound effectively reduces allergic lung inflammation in vivo. In animal models, it has been shown to block lung eosinophilia, serum IgE levels, and goblet cell hyperplasia . The biological activity of this compound was confirmed through various experimental approaches:

  • Gene Expression Profiling : RNA chip analysis revealed that this compound down-regulates several genes associated with inflammation. Notably, the c-myc gene expression was reduced by four-fold, while thrombospondin-1 expression increased dramatically by over 180-fold .
  • Therapeutic Applications : In studies involving diabetic mice, this compound administration significantly halted the progression of non-proliferative diabetic retinopathy by mitigating retinal inflammation and oxidative stress .

Data Table: Summary of Biological Activities

Biological Activity Observation Reference
Inhibition of IL-6 productionSignificant reduction in cytokine levels
Reduction in Th17 cell differentiationAmelioration of IL-17A production
Decrease in allergic inflammationBlockade of lung eosinophilia and serum IgE levels
Enhanced gene expression changesDown-regulation of c-myc and up-regulation of thrombospondin-1

Case Study 1: Allergic Lung Inflammation

In a controlled study involving allergic models, this compound was administered to assess its impact on lung inflammation. Results indicated a marked decrease in inflammatory markers and a reduction in eosinophil infiltration into lung tissues.

Case Study 2: Diabetic Retinopathy

Another significant study focused on diabetic mice treated with this compound. The results demonstrated that treatment led to reduced retinal leukostasis and oxidative stress markers, suggesting a protective role against diabetic complications .

属性

IUPAC Name

4-(3-chlorophenyl)-N-[4-(trifluoromethyl)phenyl]pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N3/c18-13-3-1-2-11(10-13)15-8-9-22-16(24-15)23-14-6-4-12(5-7-14)17(19,20)21/h1-10H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKUZTBZRIJTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC(=NC=C2)NC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0041149
Record name VAF347
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0041149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VAF347
Reactant of Route 2
Reactant of Route 2
VAF347
Reactant of Route 3
Reactant of Route 3
VAF347
Reactant of Route 4
Reactant of Route 4
VAF347
Reactant of Route 5
Reactant of Route 5
VAF347
Reactant of Route 6
Reactant of Route 6
VAF347

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。